N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring system conjugated to a carboxamide group and a tetrahydroindazole moiety
Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their effects . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and the creation of novel compounds with diverse properties.
Biology: Biologically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core structure and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Benzofuran derivatives: Compounds containing the benzofuran ring system are known for their diverse biological activities, including anticancer and antioxidant properties.
Uniqueness: N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
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Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-15-8-4-3-7-13(15)14(20-21)11-19-18(22)17-10-12-6-2-5-9-16(12)23-17/h2,5-6,9-10H,3-4,7-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDOFFBWPLVPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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